molecular formula C18H17N3O2S B12165794 N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide

N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide

Cat. No.: B12165794
M. Wt: 339.4 g/mol
InChI Key: BGQRYLZEHJWNAI-UHFFFAOYSA-N
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Description

N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is a heterocyclic compound featuring a benzothienopyrimidine core fused with a tetrahydro ring system. The structure includes an acetamide group attached to the meta-position of a phenyl ring, which is further linked via an ether bond to the pyrimidine moiety. Its molecular formula is C₁₈H₁₇N₃O₂S, with a molar mass of 339.41 g/mol . This compound is part of a broader class of tetrahydrobenzothienopyrimidine derivatives investigated for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11(22)21-12-5-4-6-13(9-12)23-17-16-14-7-2-3-8-15(14)24-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,21,22)

InChI Key

BGQRYLZEHJWNAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Mechanism of Action

The mechanism of action of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothienopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 3-phenylacetamide 339.41 Meta-substituted phenyl, acetamide group
N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide 4-phenylacetamide 339.41 Para-substituted phenyl isomer
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide 4-Cl-3-CF₃-phenyl, sulfanyl bridge 457.92 Electron-withdrawing groups enhance reactivity
2-{[3-(4-Methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-methoxyphenyl, sulfanyl linker 505.70 Increased lipophilicity due to methoxy group
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Chloroacetohydrazide - Hydrazide group improves hydrogen bonding
Key Observations:
  • Positional Isomerism : The target compound’s meta-substituted acetamide (vs. para-substituted analog in ) may alter steric interactions and binding affinity to biological targets.
  • Linker Variations : Sulfanyl bridges (e.g., ) introduce flexibility, whereas ether or hydrazide linkers (e.g., ) modulate hydrogen-bonding capacity.
Key Insights:
  • Cytotoxicity : The hydrazide derivative in shows moderate activity (IC₅₀ ~5 µM), suggesting the acetamide group in the target compound may require optimization for improved potency.
  • Antimicrobial Activity : Derivatives with sulfanyl linkers (e.g., ) exhibit broad-spectrum activity, likely due to enhanced membrane permeability.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (339.41 g/mol) falls within the acceptable range for oral bioavailability, whereas bulkier analogs (e.g., 505.70 g/mol in ) may face absorption challenges.
  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes (Gewald reaction, formamide cyclization) as seen in , but substituent-specific steps (e.g., chloroacetylation in ) add complexity.

Biological Activity

N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that incorporates both benzothieno and pyrimidine moieties. The presence of these rings contributes to its unique pharmacological properties.

Structural Formula

N 3 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yloxy phenyl acetamide\text{N 3 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yloxy phenyl acetamide}

Key Properties

  • Molecular Formula: C15H18N2O2S
  • Molecular Weight: 290.38 g/mol
  • IUPAC Name: N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide

Research indicates that N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide exhibits various biological activities primarily through the inhibition of specific protein kinases involved in cell signaling pathways. One notable target is AKT1 (protein kinase B), which plays a crucial role in regulating cell growth and survival.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of related compounds indicated that derivatives of benzothienopyrimidine exhibited significant activity in maximal electroshock (MES) tests. For instance:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Benzothienopyrimidine Derivative29.6>30010.1

These findings suggest that modifications to the benzothieno structure can enhance anticonvulsant efficacy while maintaining a favorable safety profile.

Anti-inflammatory and Antimicrobial Properties

The compound has also been explored for its anti-inflammatory and antimicrobial activities. A related study highlighted that derivatives containing thiophene and pyrimidine rings showed promising results against various bacterial strains and inflammatory models.

Study 1: Anticonvulsant Efficacy

In a controlled study involving several derivatives of benzothienopyrimidine:

  • Objective: Evaluate anticonvulsant efficacy using MES test.
  • Results: The most active compound demonstrated an ED50 of 37.3 mg/kg with a protective index significantly higher than traditional anticonvulsants like carbamazepine.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related compounds:

  • Methodology: In vitro assays measuring cytokine release from activated macrophages.
  • Findings: Compounds showed significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating potential therapeutic applications in inflammatory diseases.

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